molecular formula C19H16NOP B1149450 2-(Diphenylphosphino)benzaldehyde oxime CAS No. 153358-05-5

2-(Diphenylphosphino)benzaldehyde oxime

Cat. No. B1149450
CAS RN: 153358-05-5
M. Wt: 305.310201
InChI Key:
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Description

2-(Diphenylphosphino)benzaldehyde oxime is a chemical compound used in the synthesis, structure, and applications to the catalytic rearrangement and dehydration of aldoximes . It is part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

2-Diphenylphosphinobenzaldehyde was first prepared by the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 2-bromobenzaldehyde, followed by deprotection . It can also be derived from (2-lithiophenyl)diphenylphosphine .


Molecular Structure Analysis

The molecular structure of 2-(Diphenylphosphino)benzaldehyde oxime is represented by the empirical formula C19H16NOP . It is a yellow solid that dissolves in common organic solvents .


Chemical Reactions Analysis

This compound is used in the catalytic rearrangement and dehydration of aldoximes . It is also known to undergo Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile .


Physical And Chemical Properties Analysis

2-(Diphenylphosphino)benzaldehyde oxime is a yellow solid that is insoluble in water . It has a molecular weight of 305.31 .

Scientific Research Applications

Catalytic Rearrangement and Dehydration of Aldoximes

2-(Diphenylphosphino)benzaldehyde oxime: is utilized in the synthesis and structural analysis of catalysts that facilitate the rearrangement and dehydration of aldoximes . This process is significant in the production of nitriles, which are valuable in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.

Buchwald-Hartwig Cross Coupling Reaction

This compound serves as a ligand in the Buchwald-Hartwig cross-coupling reaction . This reaction is a powerful tool in organic chemistry for forming carbon-nitrogen bonds, which are essential in creating complex molecules such as natural products, pharmaceuticals, and materials science.

Heck Reaction

In the Heck reaction, 2-(Diphenylphosphino)benzaldehyde oxime acts as a ligand to facilitate the palladium-catalyzed coupling of aryl halides with alkenes . This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals, particularly in the construction of carbon-carbon bonds.

Hiyama Coupling

The compound is also involved in Hiyama coupling reactions as a ligand . This coupling reaction is employed to create carbon-carbon bonds between aryl or vinyl silanes and aryl or vinyl halides or triflates, which is pivotal in the synthesis of various organic compounds.

Sonogashira Coupling

As a ligand in Sonogashira coupling, 2-(Diphenylphosphino)benzaldehyde oxime aids in the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . This reaction has significant applications in the fields of pharmaceuticals, nanotechnology, and materials science.

Suzuki-Miyaura Coupling

This compound is used as a ligand in Suzuki-Miyaura coupling reactions, which are instrumental in forming biaryl compounds through the cross-coupling of aryl halides with aryl boronic acids . These biaryl structures are common in various pharmaceuticals and organic materials.

Antitumor Activity Research

Research has been conducted on the antitumor potential of Ni(II) complexes with tridentate PNO acylhydrazones derived from 2-(Diphenylphosphino)benzaldehyde oxime . These studies are crucial for the development of new chemotherapeutic agents.

Synthesis of Copper Complexes

The compound is used in the synthesis of dinuclear copper complexes, which have potential applications in catalysis and material science . The formation of these complexes is typically achieved through a one-pot template reaction involving 2-(Diphenylphosphino)benzaldehyde oxime .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

(NE)-N-[(2-diphenylphosphanylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16NOP/c21-20-15-16-9-7-8-14-19(16)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15,21H/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIVESUSSLEMGJ-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylphosphino)benzaldehyde oxime

CAS RN

153358-05-5
Record name 153358-05-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does 2-(diphenylphosphino)benzaldehyde oxime interact with palladium to form complexes, and what are the structural features of these complexes?

A1: 2-(diphenylphosphino)benzaldehyde oxime acts as a bidentate ligand, coordinating to palladium(II) through both the phosphorus atom of the phosphine group and the nitrogen atom of the oxime group. [, ] This coordination forms a five-membered chelate ring with the palladium center. [, ] Depending on the stoichiometry of the reactants, either mono- or bis-chelated palladium complexes can be formed. [] X-ray diffraction studies have confirmed the square planar geometry around the palladium center in these complexes. [, ]

Q2: What catalytic applications have been explored for 2-(diphenylphosphino)benzaldehyde oxime-containing metal complexes?

A2: Palladium(II) complexes containing 2-(diphenylphosphino)benzaldehyde oxime have shown promising activity in the catalytic rearrangement of aldoximes. [] Specifically, these complexes can facilitate the conversion of aldoximes to primary amides in water, with palladium nanoparticles identified as the active catalytic species. [] Interestingly, when acetonitrile is used as the solvent, the same catalyst system promotes the selective dehydration of aldoximes to nitriles. [] Additionally, platinum complexes incorporating this ligand have been investigated for their potential in catalyzing the dehydrogenative coupling of hydrosilanes with alcohols. []

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